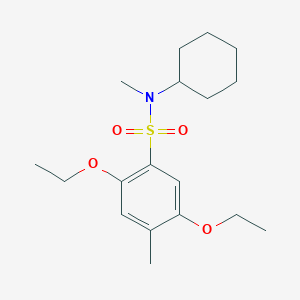

N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

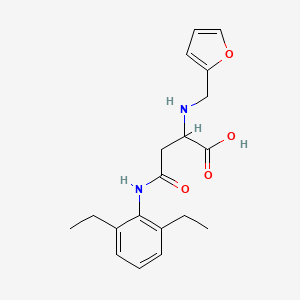

“N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C18H29NO4S . The average mass of this compound is 355.492 Da and the monoisotopic mass is 355.181732 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a sulfonyl group, two ethoxy groups, and a methyl group . The sulfonyl group is further substituted with a cyclohexyl group .Aplicaciones Científicas De Investigación

Selective Cyclooxygenase-2 Inhibitors

A series of sulfonamide derivatives, including structures related to N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide, were synthesized and evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is crucial for the development of anti-inflammatory drugs with reduced side effects. Introduction of specific substituents significantly enhanced COX-2 selectivity, leading to the identification of potent and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Catalysis and Oxidation Reactions

Sulfonamide-substituted iron phthalocyanines, incorporating elements similar to this compound, demonstrate remarkable stability under oxidative conditions. These compounds are promising as potential oxidation catalysts, highlighting their utility in the efficient oxidation of organic compounds like cyclohexene and styrene to valuable products (Işci et al., 2014).

Synthesis and Characterization of Novel Sulfonamides

Research into the synthesis and characterization of new sulfonamide molecules provides insights into their structural properties and potential applications. A study on a newly synthesized sulfonamide molecule underscores the importance of detailed characterization, including crystal structure analysis and computational studies, for understanding the interactions and reactivity of these compounds (Murthy et al., 2018).

Development of Anticancer and Radioprotective Agents

Sulfonamide compounds, related to this compound, have been explored for their potential in cancer treatment and radioprotection. Novel quinolines synthesized from sulfonamide derivatives showed promising in vitro anticancer activity and in vivo radioprotective effects, indicating their therapeutic potential (Ghorab et al., 2008).

Propiedades

IUPAC Name |

N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4S/c1-5-22-16-13-18(17(23-6-2)12-14(16)3)24(20,21)19(4)15-10-8-7-9-11-15/h12-13,15H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQUPESQNROIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(C)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669119.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2669120.png)

![(E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2669121.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2669124.png)

![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2669126.png)

![N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2669127.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2669129.png)

![2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2669130.png)

![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2669132.png)